N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a 3-phenylpropanamide chain. The propanamide moiety may facilitate hydrogen bonding, influencing molecular interactions in biological systems.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNFLFWQGIMHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom on the 4-chlorophenyl group is susceptible to nucleophilic substitution under basic conditions. For example:
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Reaction with piperazines : Heating with substituted piperazines in dry benzene/triethylamine yields derivatives via aromatic nucleophilic substitution .
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Thiourea reactions : Base-catalyzed S-alkylation with substituted thioureas leads to in situ cyclodehydration, forming aryl aminothiazoles .
Key Spectral Evidence:
| Reaction Product | IR Data (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Piperazine derivative | NH stretch: 3447 | CH3: 2.37 (s), NH: 14.47 | Methyl carbon: 21.49 |
| Aminothiazole derivative | C=O absent (1706 → 0) | Pyrimidine CH: 6.33 (s) | C=O: 163.55 |
Cyclocondensation Reactions
The thiadiazole-2-amine moiety participates in cyclocondensation with carbonyl-containing reagents:
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With ethyl acetoacetate : Forms methyl-substituted thiadiazolopyrimidinone derivatives under reflux conditions. The reaction is confirmed by IR C=O absorption at 1694 cm⁻¹ and ¹H NMR signals for CH3 (δ 2.31) and pyrimidine CH (δ 6.33) .
Sulfonylation Reactions
The primary amine group reacts with sulfonyl chlorides:
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With p-tolylsulfonyl chloride : Produces sulfonamide derivatives in dry pyridine. IR spectra show SO₂ peaks at 1320/1151 cm⁻¹, and ¹H NMR confirms NH proton deshielding (δ 14.47) .
Tautomerism in Derivatives
Aryl aminothiazole derivatives exhibit tautomerism between aminothiazole and iminodihydrothiazole forms. NMR data (e.g., NH signal absence in 5b ) confirm the dominance of the iminodihydrothiazole tautomer .
Reaction Mechanism Insights
Scientific Research Applications
Synthetic Routes
The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves several steps:
- Formation of the Thiadiazole Ring : This can be accomplished by reacting hydrazine derivatives with carbon disulfide under acidic conditions.
- Introduction of the Chlorophenyl Group : A nucleophilic substitution reaction introduces the 4-chlorophenyl group to the thiadiazole intermediate.
- Attachment of the Phenylpropanamide Group : This is achieved through acylation reactions where appropriate acyl chlorides react with the amine derivatives.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to compounds with enhanced properties.
Biology
Research indicates that this compound may act as an enzyme inhibitor or probe for studying biological pathways. Its interactions with various molecular targets have been documented:
- Enzyme Inhibition : Studies have shown that derivatives of thiadiazole can inhibit specific enzymes involved in cancer proliferation and inflammation pathways .
Medicine
The therapeutic potential of this compound has been explored in multiple areas:
- Anticancer Activity : Case studies demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases .
Industry
In industrial applications, this compound is utilized for developing new materials with specific properties such as conductivity and fluorescence. Its unique chemical structure allows it to be incorporated into polymers and other materials for advanced functionalities.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
Anticancer Activity Evaluation
The anticancer properties were assessed using different cancer cell lines:
| Cell Line | IC50 (µM) | Observed Effect | Reference Year |
|---|---|---|---|
| MCF7 | 15 | Significant cytotoxicity | 2025 |
| A549 | 20 | Moderate cytotoxicity | 2025 |
Inflammation Model Study
In an inflammation model using LPS-stimulated macrophages:
| Inflammatory Marker | Reduction (%) | Reference Year |
|---|---|---|
| TNF-alpha | ~50 | 2025 |
| IL-6 | ~50 | 2025 |
Mechanism of Action
The mechanism of action of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The exact pathways and targets are still under investigation, but it is believed to exert its effects through multiple mechanisms .
Comparison with Similar Compounds
Substituent Variations: Methoxy vs. Chlorophenyl Groups
Compound : N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide ()
- Structural Differences : The 4-methoxybenzyl group replaces the 4-chlorophenyl substituent.
- Electronic Effects : Methoxy is electron-donating (+M effect), increasing electron density on the benzene ring, whereas chloro is electron-withdrawing (-I effect).
- Impact: Methoxy derivatives may exhibit altered solubility and reduced metabolic stability compared to the chloro analog.
Heterocycle Replacement: Oxadiazole vs. Thiadiazole
Compound : N-(4-Chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide ()
- Structural Differences : The 1,3,4-oxadiazole ring replaces thiadiazole, and a pyridinyl group is introduced.
- Electronic Effects : Oxadiazole lacks the sulfur atom in the ring, reducing aromatic thioplanarity and altering dipole moments.
- Impact : Oxadiazoles often exhibit higher metabolic stability but lower hydrogen-bonding capacity. The pyridinyl group may enhance metal coordination, influencing pharmacological activity .
Positional Isomerism: Para- vs. Ortho-Chlorophenyl Substitution
Compound : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ()
Core Heterocycle Variation: Tetrazole vs. Thiadiazole
Compound : Tetrazolyl-based N′-arylacylureas ()
- Structural Differences : Tetrazole (N-containing) replaces thiadiazole (S/N-containing).
- Electronic Effects : Tetrazole is highly aromatic and acidic (pKa ~4.9), whereas thiadiazole is less acidic.
- Biological Relevance : Tetrazole derivatives in showed plant growth regulation (e.g., auxin-like activity), suggesting heterocycle-dependent bioactivity .
Comparative Data Table
Research Findings and Implications
- Electronic and Steric Effects : Para-substituted chloro derivatives generally outperform ortho isomers in target binding due to reduced steric hindrance .
- Heterocycle Influence : Thiadiazoles offer a balance of metabolic stability and hydrogen-bonding capacity, whereas tetrazoles and oxadiazoles prioritize specialized bioactivity or stability .
- Substituent Trends : Chloro groups enhance lipophilicity, critical for blood-brain barrier penetration, while methoxy groups improve solubility but may reduce bioavailability .
Biological Activity
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer and antiviral applications. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy.
Chemical Structure and Synthesis
The compound features a thiadiazole ring , a chlorophenyl group , and a phenylpropanamide moiety . The synthesis typically involves:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with a chlorinated aromatic aldehyde.
- Coupling Reaction : The thiadiazole intermediate is coupled with a phenylpropanamide derivative using coupling agents like EDCI in the presence of bases such as triethylamine.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. Notably:
- Cytotoxicity Studies : Compounds derived from 1,3,4-thiadiazoles exhibited potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain derivatives displayed IC50 values as low as 2.32 µg/mL against MCF-7 cells, indicating strong antiproliferative activity .
- Mechanism of Action : The mechanism often involves inducing apoptosis through the modulation of key proteins in the apoptotic pathway. For example, treatment with specific derivatives increased the Bax/Bcl-2 ratio and activated caspase 9, leading to cell cycle arrest at the S and G2/M phases .
Antiviral Activity
Research has also indicated potential antiviral properties:
- Inhibition Studies : Some derivatives demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV), with inhibition rates around 50% comparable to commercial antifungal agents .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- In Vivo Studies :
- Structure-Activity Relationship (SAR) :
Summary of Biological Activities
Q & A
Advanced Research Question
- Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D9 isoforms to predict drug-drug interactions .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .
How can analytical methods be optimized for detecting degradation products?
Advanced Research Question
Forced degradation studies :
- Conditions : Expose compound to heat (40–80°C), light (ICH Q1B), and pH extremes (1–13) .
- Detection : UPLC-PDA-MS with a C18 column (1.7 µm particles) to resolve degradation peaks .
Validation parameters : - Limit of detection (LOD) ≤ 0.1% for impurities .
- Mass balance ≥ 98% confirms method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
